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Compound of Interest

Compound Name: 1,8-Dibromooctane

Cat. No.: B1199895

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, a,w-dihaloalkanes serve as versatile building blocks for
the construction of a wide array of molecular architectures, from linear functionalized molecules
to complex macrocycles. Among these, 1,8-dibromooctane is a prominent reagent, valued for
its eight-carbon chain that can be incorporated into target molecules. This guide provides an
objective comparison of 1,8-dibromooctane with other a,w-dihaloalkanes of varying chain
lengths and halogen substituents, supported by experimental data to inform reagent selection
in chemical research and development.

Physical Properties: A Comparative Overview

The physical properties of a,w-dihaloalkanes are critical parameters that influence their
handling, reactivity, and solubility in various solvent systems. As summarized in the table below,
these properties exhibit clear trends related to the length of the alkyl chain and the nature of

the halogen.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1199895?utm_src=pdf-interest
https://www.benchchem.com/product/b1199895?utm_src=pdf-body
https://www.benchchem.com/product/b1199895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

. . Density
Molecular Molar Mass  Melting Boiling
Compound . . (g/mL at
Formula (g/mol) Point (°C) Point (°C)
25°C)
1,4-
Dichlorobutan  CaHsCl2 127.01 -37.3 162 1.141
e
1,6-
Dichlorohexa  CeH12Cl2 155.06 -57 205 1.066
ne
1,8-
Dichlorooctan  CsH16Cl2 183.12 -33 245 1.014
e
1,10-
Dichlorodeca  CioH20Cl2 211.17 -15.6 276 0.982
ne
1,4-
Dibromobuta CaHsBr2 21591 -20 197 1.808
ne
1,6-
Dibromohexa  CeHi2Br2 243.97 -2 243 1.586
ne
1,8-
Dibromoocta CsH16Br2 272.02 12-16[1] 270-272[1] 1.477[2]
ne
1,10-
_ 160 (at 15
Dibromodeca  CioH20Br2 300.07 25-27 1.335
mmHgQ)
ne
1,12-
_ 215 (at 15
Dibromodode  Ci2H24Br2 328.13 38-42 ~1.25
mmHg)
cane
1,4- 120 (at 12
- CaHsl2 309.92 6 2.349
Diiodobutane mmHg)
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1,6- 142 (at 10

. CeH12l2 337.97 9.5 2.054
Diiodohexane mmHgQ)
1,8- 165 (at 10

- CsHaisl2 366.02 15 1.84
Diiodooctane mmHgQ)
1,10- 198 (at 10

. C1oHzo0l2 394.08 32-34 1.678
Diiododecane mmHg)

Generally, boiling points and melting points increase with the length of the carbon chain due to
stronger van der Waals forces. The trend for halogens follows the order | > Br > Cl, which is
consistent with the increasing polarizability and strength of intermolecular forces. Density also
follows this trend, with diiodoalkanes being the densest. 1,8-Dibromooctane is a liquid at room
temperature, which can be an advantage for handling and dispensing compared to its solid
higher-chain-length counterparts.[1][2]

Reactivity in Nucleophilic Substitution Reactions

a,w-Dihaloalkanes are excellent substrates for bimolecular nucleophilic substitution (Sn2)
reactions, allowing for the introduction of a wide range of functional groups at both ends of the
alkyl chain. The reactivity of the carbon-halogen bond is a key factor, which generally follows
the trend C-1 > C-Br > C-Cl, making diiodoalkanes the most reactive and dichloroalkanes the
least reactive in Sn2 reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers via the reaction
of an alkoxide with an alkyl halide. With a,w-dihaloalkanes, this reaction can be employed for

both intermolecular and intramolecular processes.
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Intramolecular Reaction
X-(CH2)m-X
Reaction with dihaloalkane Cyclic Ether
HO-(CH2)n-OH | —2eprotonation ~O-(CH2)n-0-
Intermolecular Reaction
X-(CH2)n-X \
R'-O-(CH2)n-O-R' 2 NaX

"

2 R-O-Na*

Click to download full resolution via product page
Williamson Ether Synthesis Pathways

Experimental Protocol: Synthesis of 1,8-Bis(butoxy)octane

 In a round-bottom flask, sodium hydride (2.2 equivalents) is suspended in anhydrous
tetrahydrofuran (THF).

e 1-Butanol (2.0 equivalents) is added dropwise at 0 °C, and the mixture is stirred until
hydrogen evolution ceases.

» 1,8-Dibromooctane (1.0 equivalent) is added, and the reaction mixture is refluxed for 12
hours.

» After cooling, the reaction is quenched with water, and the product is extracted with diethyl
ether.

e The organic layer is washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.
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e The crude product is purified by column chromatography to yield 1,8-bis(butoxy)octane.

While specific comparative yield data is scarce, the general reactivity trend (I > Br > Cl)
suggests that for a given chain length, diiodoalkanes would provide higher yields or require
milder reaction conditions compared to dibromo- and dichloroalkanes.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a reliable method for the preparation of primary amines from
alkyl halides, avoiding the over-alkylation often encountered with direct amination. With a,w-
dihaloalkanes, this method can be used to synthesize a,w-diaminoalkanes.

Potassium
Phthalimide [—p,

N,N"-(Alkanediyl)diphthalimide Cleavage

X-(CHnX [ o
el | 4! HN(CH2n-NH: Phthalhydrazide

Hydrazine (N2Ha)

Click to download full resolution via product page

Gabriel Synthesis of Diaminoalkanes

Experimental Protocol: Synthesis of 1,8-Diaminooctane

e Potassium phthalimide (2.2 equivalents) and 1,8-dibromooctane (1.0 equivalent) are
heated in N,N-dimethylformamide (DMF) at 150°C for 4 hours.

e The reaction mixture is cooled, and the resulting N,N'-(octanediyl)diphthalimide is filtered and
washed.

e The intermediate is suspended in ethanol, and hydrazine hydrate (2.5 equivalents) is added.
o The mixture is refluxed for 3 hours, during which the phthalhydrazide precipitates.

» After cooling, the precipitate is filtered off, and the filtrate is acidified with hydrochloric acid.
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e The solvent is evaporated, and the residue is treated with a strong base (e.g., NaOH) to
liberate the free diamine, which is then extracted and purified.

A patent describes the synthesis of 1,9-diaminononane from the corresponding dinitrile with a
yield of 88%.[3] While not a direct Gabriel synthesis, it highlights a common route for producing
diamines. The Gabriel synthesis is generally efficient for primary alkyl halides, and yields are
expected to be good for a,w-dihaloalkanes.

Intramolecular Cyclization Reactions

A key application of a,w-dihaloalkanes is in the synthesis of cyclic compounds. The length of
the alkyl chain is a critical determinant of the feasibility and yield of these reactions, with the
formation of 5- and 6-membered rings being the most favorable. The formation of larger rings is
entropically disfavored but can be achieved under high-dilution conditions.

Malonic Ester Synthesis for Carbocycles

The reaction of a,w-dihaloalkanes with diethyl malonate, followed by hydrolysis and
decarboxylation, is a classic method for the synthesis of cycloalkanecarboxylic acids.

Diethyl Malonate M Malonate Enolate
— ular
] Akyeed Malonme\ Alkylation
X-(CH2)n-X

Hydrolysis &
Decarboxylation

Hs0*, A& Cycloalkanecarboxylic
Acid

Click to download full resolution via product page

Malonic Ester Cyclization Workflow

Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid

e Sodium ethoxide is prepared by dissolving sodium (1.0 equivalent) in absolute ethanol.

» Diethyl malonate (1.0 equivalent) is added to the sodium ethoxide solution.

¢ 1,4-Dibromobutane (1.0 equivalent) is added dropwise, and the mixture is refluxed for 2
hours.
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e The ethanol is removed by distillation, and the residue is refluxed with a concentrated
solution of potassium hydroxide for 4 hours to saponify the ester.

e The solution is cooled and acidified with sulfuric acid, then heated to effect decarboxylation.
e The resulting cyclopentanecarboxylic acid is isolated by extraction and purified by distillation.

The yield of cyclization is highly dependent on the ring size being formed. The formation of 5-
and 6-membered rings is generally efficient. For example, the intramolecular cycloalkylation of
phenylacetonitrile with 1,4-dibromobutane proceeds in high yield.[4] The synthesis of larger
rings, such as the 9-membered ring from 1,8-dibromooctane, would require high-dilution
conditions to minimize competing intermolecular polymerization.

Intermolecular Polymerization

When not performed under high-dilution conditions, the reaction of a,w-dihaloalkanes with
difunctional nucleophiles leads to the formation of polymers. This is a common method for
synthesizing polyethers, polyamines, and other condensation polymers.

X-(CHz)n-X

[

/

-[-(CH2)n-R-]m-

Y-R-Y

Click to download full resolution via product page

Intermolecular Polymerization

1,8-Dibromooctane is a suitable monomer for such polycondensation reactions.[5] For
instance, its reaction with a diamine would yield a polyamide, while reaction with a diol would
produce a polyether. The molecular weight and properties of the resulting polymer are
dependent on the stoichiometry of the reactants and the reaction conditions.

Conclusion
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1,8-Dibromooctane is a valuable and versatile a,w-dihaloalkane with a balance of properties
that make it suitable for a range of synthetic applications. Its liquid state at room temperature
facilitates handling, while the reactivity of the C-Br bond is sufficient for many nucleophilic
substitution reactions without being overly reactive like its diiodo- counterpart.

The choice of a specific a,w-dihaloalkane will ultimately depend on the desired application. For
reactions requiring high reactivity, a dilodoalkane may be preferable. For cost-effectiveness in
large-scale synthesis, dichloroalkanes are often considered. The length of the alkyl chain is a
critical design element, influencing the properties of linear products and the feasibility and ring
size of cyclic products. This comparative guide provides a foundation for researchers to make
informed decisions in the selection of a,w-dihaloalkanes for their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. gold-chemistry.org [gold-chemistry.org]

3. US20110190541A1 - Method for the synthesis of high purity primary diamines and/or
triamines - Google Patents [patents.google.com]

4. researchgate.net [researchgate.net]

5. 1,8-Dibromooctane 98 4549-32-0 [sigmaaldrich.com]

To cite this document: BenchChem. [A Comparative Analysis of 1,8-Dibromooctane and
Other a,w-Dihaloalkanes in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1199895#comparing-1-8-dibromooctane-with-
other-alpha-omega-dihaloalkanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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